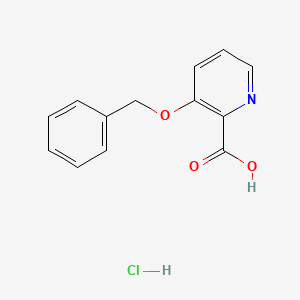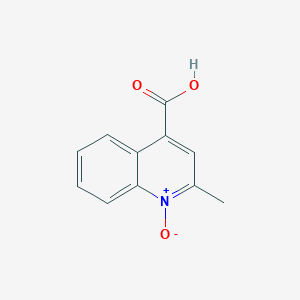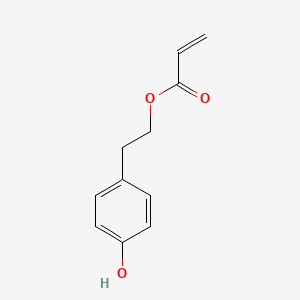
3-(Benzyloxy)picolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method is the esterification of picolinic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific ligands to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
3-(Benzyloxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)picolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
This structural modification allows for more diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
3-phenylmethoxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H,15,16);1H |
Clave InChI |
IYESXUXIZCPKNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)

![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)






![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)



